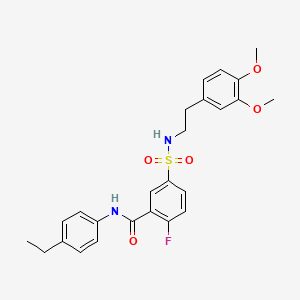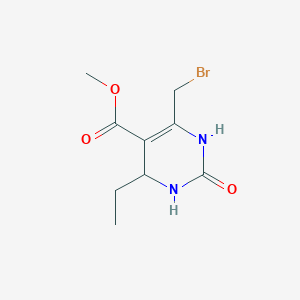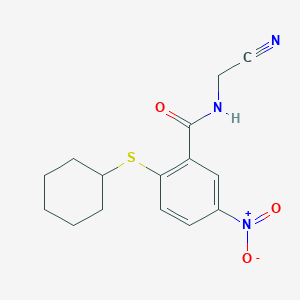
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide, also known as 'Compound X', is a novel chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for a wide range of applications in various fields of research.
Mechanism of Action
The mechanism of action of Compound X involves the inhibition of a specific enzyme, which is involved in various cellular processes. This enzyme plays a crucial role in the regulation of cell growth, differentiation, and survival, making it an attractive target for the development of new drugs. By inhibiting this enzyme, Compound X can disrupt the cellular processes involved in various diseases, leading to their potential treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X are still being studied. However, it has been found to have potent anti-cancer effects in various cancer cell lines. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Further studies are needed to understand the full range of biochemical and physiological effects of Compound X.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments. It is a potent inhibitor of a specific enzyme, which makes it an attractive candidate for the development of new drugs. It has also been found to have low toxicity, making it safe for use in various experiments. However, there are some limitations to the use of Compound X in lab experiments. Its synthesis process is complex and time-consuming, which can limit its availability. It also has limited solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on Compound X. One potential area of research is the development of new drugs based on its structure. Another area of research is the study of its potential applications in various diseases. Further studies are also needed to understand the full range of biochemical and physiological effects of Compound X. Additionally, research is needed to optimize its synthesis process to improve its availability and purity.
Conclusion:
Compound X is a novel chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs for the treatment of various diseases. Its synthesis process is complex, but it has several advantages for lab experiments. Further research is needed to understand its full range of biochemical and physiological effects and to optimize its synthesis process.
Synthesis Methods
The synthesis of Compound X involves several steps, starting with the reaction of 4-ethylphenylamine with 2-fluorobenzoyl chloride to form an amide intermediate. This intermediate is then reacted with 3,4-dimethoxyphenethylamine and sulfuryl chloride to yield Compound X. The overall yield of the synthesis process is around 30%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs for the treatment of various diseases. Some of the areas of research where Compound X has shown promising results include cancer research, neuroscience, and cardiovascular research.
properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O5S/c1-4-17-5-8-19(9-6-17)28-25(29)21-16-20(10-11-22(21)26)34(30,31)27-14-13-18-7-12-23(32-2)24(15-18)33-3/h5-12,15-16,27H,4,13-14H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGDJJKEBOPQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2516070.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)
![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)

![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2516077.png)



![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)
![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)
![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)